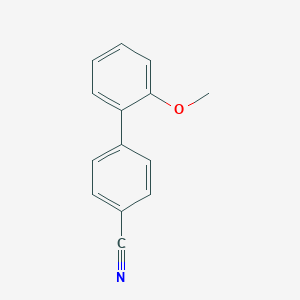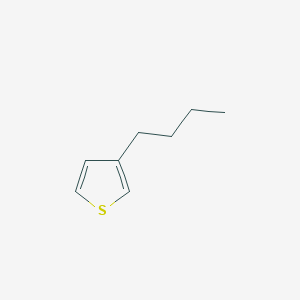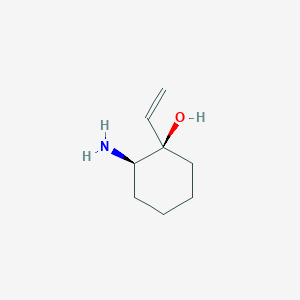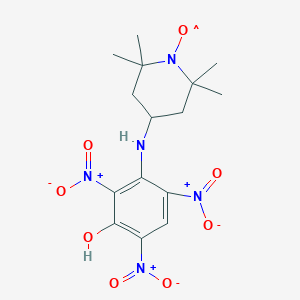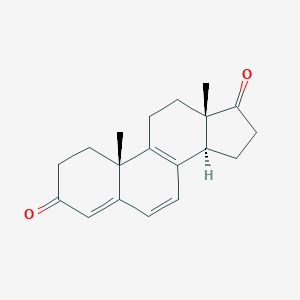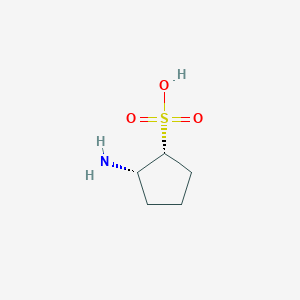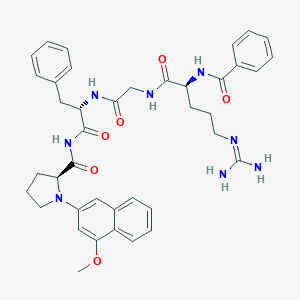
N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamide, also known as Z-Arg-Gly-Phe-Pro-Met-βNA, is a synthetic peptide that has been extensively studied for its biochemical and physiological effects. This peptide is commonly used in scientific research to study the mechanism of action of enzymes and other proteins.
Wirkmechanismus
N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamidee-Pro-Met-βNA is a substrate for enzymes such as proteases and peptidases. These enzymes cleave the peptide at the Pro-Met bond, releasing β-naphthylamide. The rate of cleavage of N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamidee-Pro-Met-βNA can be used to measure the activity of these enzymes.
Biochemical and Physiological Effects:
N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamidee-Pro-Met-βNA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as angiotensin-converting enzyme and neutral endopeptidase. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamidee-Pro-Met-βNA in lab experiments is its specificity for certain enzymes. This allows for the measurement of enzyme activity in a specific manner. However, one limitation of using this peptide is that it may not accurately reflect the activity of enzymes in vivo, as the conditions in vitro may be different.
Zukünftige Richtungen
There are many future directions for the use of N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamidee-Pro-Met-βNA in scientific research. One direction is the development of new inhibitors for enzymes such as angiotensin-converting enzyme and neutral endopeptidase. Another direction is the study of the effects of N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamidee-Pro-Met-βNA on other physiological systems, such as the nervous system. Additionally, the use of N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamidee-Pro-Met-βNA in drug discovery and development is an area of active research.
Synthesemethoden
The synthesis of N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamidee-Pro-Met-βNA involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a solid support, which is then cleaved to release the peptide. The final product is purified using high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamidee-Pro-Met-βNA has been widely used in scientific research to study the activity of enzymes such as proteases and peptidases. This peptide is commonly used as a substrate to measure the activity of these enzymes, as it is cleaved by them in a specific manner. N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamidee-Pro-Met-βNA has also been used to study the binding and inhibition of enzymes by small molecules.
Eigenschaften
CAS-Nummer |
123712-62-9 |
|---|---|
Produktname |
N(alpha)-Benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamide |
Molekularformel |
C40H46N8O6 |
Molekulargewicht |
734.8 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-1-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H46N8O6/c1-54-34-24-29(23-28-16-8-9-17-30(28)34)48-21-11-19-33(48)39(53)47-38(52)32(22-26-12-4-2-5-13-26)45-35(49)25-44-37(51)31(18-10-20-43-40(41)42)46-36(50)27-14-6-3-7-15-27/h2-9,12-17,23-24,31-33H,10-11,18-22,25H2,1H3,(H,44,51)(H,45,49)(H,46,50)(H4,41,42,43)(H,47,52,53)/t31-,32-,33-/m0/s1 |
InChI-Schlüssel |
BBSUIYLUVKSDMT-ZDCRTTOTSA-N |
Isomerische SMILES |
COC1=CC(=CC2=CC=CC=C21)N3CCC[C@H]3C(=O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C5=CC=CC=C5 |
SMILES |
COC1=CC(=CC2=CC=CC=C21)N3CCCC3C(=O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C5=CC=CC=C5 |
Kanonische SMILES |
COC1=CC(=CC2=CC=CC=C21)N3CCCC3C(=O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C5=CC=CC=C5 |
Piktogramme |
Health Hazard |
Synonyme |
Bz-Arg-Gly-Phe-Pro-MeO-Na N(alpha)-benzoyl-Arg-Gly-Phe-Pro-MeO-beta-napthylamide N(alpha)-benzoyl-arginyl-glycyl-phenylalanyl-prolyl-methoxy-beta-naphthylamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



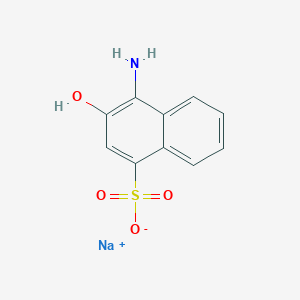
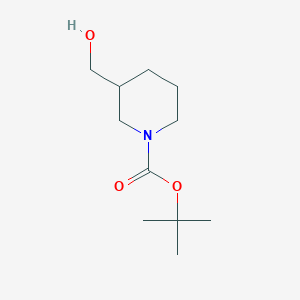
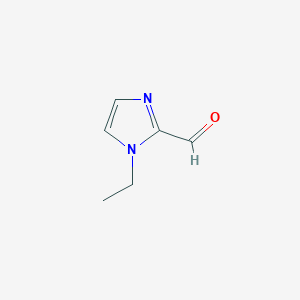
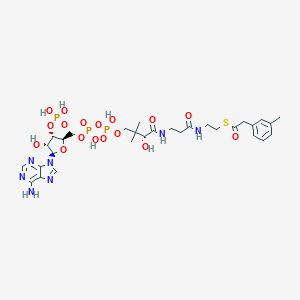
![3-(3-Sulfopropyl)-2-([3-[(3-pentyl-2-benzothiazolinylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylide](/img/structure/B39374.png)
